molecular formula C15H11ClF2O B1327621 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-29-8

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327621
CAS No.: 898767-29-8
M. Wt: 280.69 g/mol
InChI Key: OJVZMNXHPGDDJV-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone: is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings

Biochemical Analysis

Biochemical Properties

3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and safety. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where specific dosages result in significant biological responses . Toxic effects at high doses include hepatotoxicity and neurotoxicity .

Metabolic Pathways

3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites .

Transport and Distribution

The transport and distribution of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and brain .

Subcellular Localization

The subcellular localization of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 3-fluorobenzoyl chloride and 3-chloro-4-fluorobenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)benzoic acid.

    Reduction: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with improved therapeutic properties.

Industry: In the industrial sector, 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

  • 3-Chloro-4’-fluoropropiophenone
  • 3-Chloro-4-fluorophenylpiperazine
  • 3-Chloro-4-fluorophenol

Comparison:

  • 3-Chloro-4’-fluoropropiophenone: Similar in structure but lacks the additional fluoro substituent on the phenyl ring. It has different reactivity and applications.
  • 3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with different pharmacological properties and applications.
  • 3-Chloro-4-fluorophenol: Used in the synthesis of flavone and xanthone derivatives, with distinct chemical properties and applications.

Uniqueness: 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to the presence of multiple halogen substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-9-11(5-6-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZMNXHPGDDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644537
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-29-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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